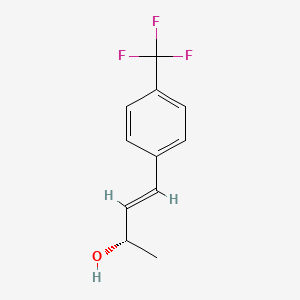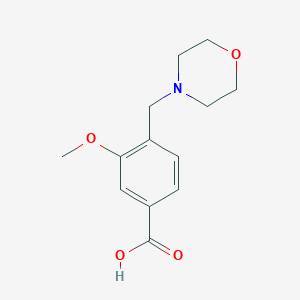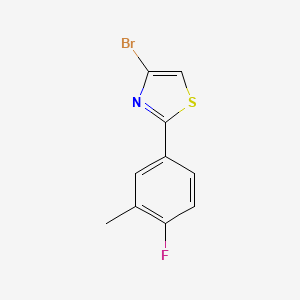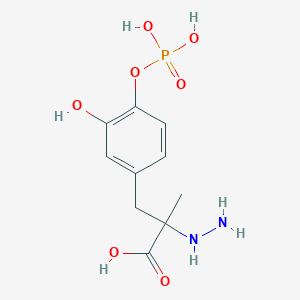![molecular formula C16H20O4 B12079863 Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate is an organic compound with the molecular formula C16H20O4 It is known for its unique structure, which includes a cyclopentyloxy group and a methoxyphenyl group attached to an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate typically involves the esterification of 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-methoxyphenyl acrylate: Similar structure but lacks the cyclopentyloxy group.
Methyl 3-(4-methoxyphenyl)acrylate: Similar but without the cyclopentyloxy group.
Uniqueness
Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate is unique due to the presence of both cyclopentyloxy and methoxyphenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications and research studies.
Propiedades
Fórmula molecular |
C16H20O4 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
methyl (E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H20O4/c1-18-14-9-7-12(8-10-16(17)19-2)11-15(14)20-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3/b10-8+ |
Clave InChI |
GFRBHAWHFNSOCC-CSKARUKUSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)OC)OC2CCCC2 |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)OC)OC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)



![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)

![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)
![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)




